molecular formula C21H17NO4 B11064285 4-[4-(prop-2-en-1-yloxy)phenyl]-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione

4-[4-(prop-2-en-1-yloxy)phenyl]-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione

Cat. No.: B11064285
M. Wt: 347.4 g/mol
InChI Key: YWAXWLCEOGCJCX-UHFFFAOYSA-N
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Description

4-[4-(ALLYLOXY)PHENYL]-4,6-DIHYDRO-2H-PYRANO[3,2-C]QUINOLINE-2,5(3H)-DIONE is a complex organic compound that belongs to the class of pyranoquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a quinoline core fused with a pyran ring, and an allyloxyphenyl group attached to the quinoline moiety.

Preparation Methods

The synthesis of 4-[4-(ALLYLOXY)PHENYL]-4,6-DIHYDRO-2H-PYRANO[3,2-C]QUINOLINE-2,5(3H)-DIONE typically involves multi-component reactions. One common method is the three-component reaction involving aromatic aldehydes, 4-hydroxy-1-methylquinolin-2(1H)-one, and Meldrum’s acid, catalyzed by L-proline . This method is favored for its high atom economy and efficiency. Industrial production methods may involve similar multi-component reactions but optimized for large-scale synthesis.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form quinoline derivatives.

    Reduction: Reduction reactions can modify the quinoline core, leading to different hydrogenated products.

    Substitution: The allyloxyphenyl group can undergo substitution reactions, introducing different functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

4-[4-(ALLYLOXY)PHENYL]-4,6-DIHYDRO-2H-PYRANO[3,2-C]QUINOLINE-2,5(3H)-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[4-(ALLYLOXY)PHENYL]-4,6-DIHYDRO-2H-PYRANO[3,2-C]QUINOLINE-2,5(3H)-DIONE involves its interaction with specific molecular targets. The quinoline core is known to interact with DNA and enzymes, potentially inhibiting their function. The allyloxyphenyl group may enhance the compound’s binding affinity and specificity towards these targets. The exact pathways involved depend on the specific biological context and the derivatives used.

Comparison with Similar Compounds

Properties

Molecular Formula

C21H17NO4

Molecular Weight

347.4 g/mol

IUPAC Name

4-(4-prop-2-enoxyphenyl)-4,6-dihydro-3H-pyrano[3,2-c]quinoline-2,5-dione

InChI

InChI=1S/C21H17NO4/c1-2-11-25-14-9-7-13(8-10-14)16-12-18(23)26-20-15-5-3-4-6-17(15)22-21(24)19(16)20/h2-10,16H,1,11-12H2,(H,22,24)

InChI Key

YWAXWLCEOGCJCX-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=CC=C(C=C1)C2CC(=O)OC3=C2C(=O)NC4=CC=CC=C43

Origin of Product

United States

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